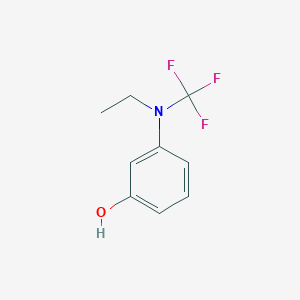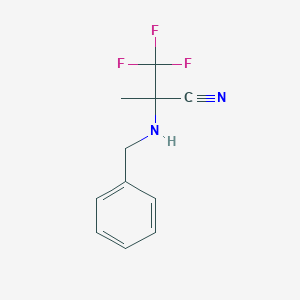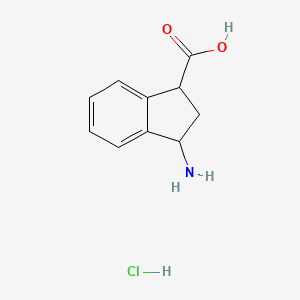![molecular formula C11H11F6NO B11732696 (3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring substituted with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-bis(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include ketones, primary amines, and substituted derivatives of the original compound.
Scientific Research Applications
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of barbiturates and other compounds.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar functional groups used in early discovery research.
Uniqueness
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol stands out due to the presence of two trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C11H11F6NO |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)6-2-1-3-7(11(15,16)17)9(6)8(18)4-5-19/h1-3,8,19H,4-5,18H2/t8-/m0/s1 |
InChI Key |
YRVCPFPXZLZQQQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[C@H](CCO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732617.png)
![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)
![2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732634.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11732637.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)
![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)
![2-{4-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732669.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)

![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
